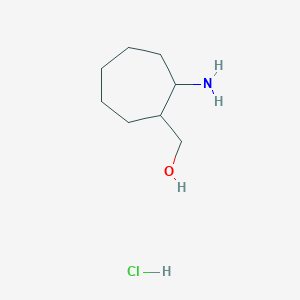

(2-Aminocycloheptyl)methanol hydrochloride

Description

The exact mass of the compound (2-Aminocycloheptyl)methanol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Aminocycloheptyl)methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Aminocycloheptyl)methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-aminocycloheptyl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c9-8-5-3-1-2-4-7(8)6-10;/h7-8,10H,1-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYKLYYHKOMKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)N)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384429-98-4 | |

| Record name | (2-aminocycloheptyl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis Pathways for (2-Aminocycloheptyl)methanol Hydrochloride: A Comprehensive Technical Guide

(2-Aminocycloheptyl)methanol hydrochloride (CAS: 1384429-98-4) is a highly specialized 1,2-disubstituted cycloalkane building block. Its unique seven-membered ring constraint makes it a critical intermediate in the rational design of unnatural peptides, helical foldamers, and carbocyclic nucleoside analogues . Synthesizing this molecule requires strict control over the 1,2-functionalization of the cycloheptane ring.

As a Senior Application Scientist, selecting the correct synthetic pathway is not merely about combining reagents; it is about aligning chemical causality with project requirements. This guide details two robust, self-validating synthetic pathways: the thermodynamically driven β-Keto Ester Route (ideal for scale-up) and the stereoselective Chlorosulfonyl Isocyanate (CSI) Route (mandatory when strict cis geometry is required).

Section 1: Synthesis Pathway A - The β-Keto Ester Route (Scalable)

Strategic Overview & Causality

This pathway leverages the functionalization of commercially available cycloheptanone. By first installing a carboxylate group, we create a β-keto ester primed for reductive amination. This route is highly scalable and utilizes inexpensive reagents. However, because reductive amination operates under thermodynamic control, it typically yields a diastereomeric mixture of cis and trans isomers that may require downstream chromatographic separation.

Reaction workflow for the scalable β-Keto Ester Route.

Step-by-Step Methodology

-

Carboxylation: React cycloheptanone (1.0 eq) with dimethyl carbonate (2.5 eq) in the presence of sodium hydride (NaH, 1.5 eq) in anhydrous THF at reflux for 4 hours.

-

Causality: NaH acts as a strong, non-nucleophilic base to quantitatively form the enolate, which undergoes nucleophilic acyl substitution with dimethyl carbonate to install the ester moiety.

-

-

Reductive Amination: Dissolve the resulting methyl 2-oxocycloheptanecarboxylate in methanol. Add ammonium acetate (NH₄OAc, 10.0 eq) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq). Stir at room temperature for 24 hours.

-

Causality: NH₄OAc provides a massive excess of ammonia to drive the equilibrium toward the imine intermediate. NaBH₃CN is specifically chosen because, unlike NaBH₄, it is stable at mildly acidic pH (pH ~6) and selectively reduces the protonated iminium ion without reducing the starting ketone.

-

-

Ester Reduction: Dissolve the methyl 2-aminocycloheptanecarboxylate in anhydrous THF. Cool to 0 °C and slowly add lithium aluminum hydride (LiAlH₄, 2.0 eq) . Reflux for 6 hours.

-

Causality: LiAlH₄ is a powerful hydride donor required to fully reduce the ester to the primary alcohol. Milder reducing agents (like NaBH₄) are insufficient for ester reduction unless activated by additives (e.g., I₂).

-

-

Salt Formation: Dissolve the isolated free base in anhydrous diethyl ether. Bubble dry HCl gas through the solution until precipitation ceases. Filter and dry the solid in vacuo to isolate (2-aminocycloheptyl)methanol hydrochloride.

Section 2: Synthesis Pathway B - The CSI [2+2] Cycloaddition Route (Stereoselective cis)

Strategic Overview & Causality

When strict cis stereochemistry is required—such as in the synthesis of specific helical foldamers—the CSI route is the gold standard . The concerted[2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with cycloheptene mathematically guarantees a syn addition, locking the stereocenters in an absolute cis configuration prior to ring opening .

Reaction workflow for the stereoselective CSI Cycloaddition Route.

Step-by-Step Methodology

-

[2+2] Cycloaddition: Slowly add chlorosulfonyl isocyanate (CSI, 1.1 eq) to a solution of cycloheptene (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C. Stir for 12 hours, allowing it to warm to room temperature.

-

Causality: The low temperature controls the highly exothermic nature of the concerted [2+2] cycloaddition. The rigid transition state prevents bond rotation, ensuring exclusive formation of the cis-N-chlorosulfonyl β-lactam.

-

-

Hydrolysis & Ring Opening: Treat the intermediate with an aqueous sodium sulfite (Na₂SO₃) solution (to remove the chlorosulfonyl group), followed by refluxing in 6M HCl for 4 hours.

-

Causality: The strong acid thermodynamically drives the hydrolysis of the highly strained four-membered β-lactam ring, yielding cis-2-aminocycloheptanecarboxylic acid hydrochloride .

-

-

Carboxylic Acid Reduction: Suspend the amino acid in anhydrous THF and slowly add Borane-THF complex (BH₃·THF, 3.0 eq). Reflux for 12 hours.

-

Causality: BH₃·THF is highly chemoselective and electrophilic, making it vastly superior to LiAlH₄ for the direct reduction of carboxylic acids to primary alcohols. It smoothly yields cis-(2-aminocycloheptyl)methanol without epimerization.

-

-

Salt Formation: Precipitate the hydrochloride salt using a stoichiometric excess of ethereal HCl, followed by recrystallization from ethanol/ethyl acetate.

Section 3: Quantitative Data & Pathway Comparison

To aid in process development, the following table summarizes the quantitative and operational metrics of both pathways.

| Parameter | Pathway A: β-Keto Ester Route | Pathway B: CSI Cycloaddition Route |

| Overall Yield | 45% - 55% | 25% - 35% |

| Stereoselectivity | Low (cis/trans mixture) | Absolute (>99% cis) |

| Scalability | High (Multi-kilogram compatible) | Moderate (Exothermic limits at scale) |

| Key Reagents | NaBH₃CN, LiAlH₄ | Chlorosulfonyl Isocyanate, BH₃·THF |

| Safety Profile | H₂ gas evolution requires venting | Highly reactive/toxic isocyanate handling |

Section 4: Analytical Validation & Trustworthiness

A protocol is only as trustworthy as its validation mechanisms. To ensure the integrity of the synthesized (2-aminocycloheptyl)methanol hydrochloride, the following self-validating checks must be integrated into the workflow:

-

Fieser Workup Validation (Pathway A): The LiAlH₄ reduction must be quenched using the strict Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O per x grams of LiAlH₄). A successful quench is validated by the formation of a crisp, white, granular aluminum salt precipitate. If a gelatinous emulsion forms, the stoichiometry of the quench was violated, which will trap the product and drastically reduce yield.

-

FTIR Spectroscopy: Successful reduction of the ester/carboxylic acid is confirmed by the complete disappearance of the C=O stretch (~1700-1740 cm⁻¹) and the appearance of a broad, overlapping O-H/N-H stretch (~3200-3400 cm⁻¹).

-

NMR Spectroscopy: In ¹H-NMR (D₂O or DMSO-d₆), the newly formed hydroxymethyl protons (-CH₂OH) must appear as a distinct multiplet around 3.4-3.6 ppm, integrating for exactly two protons relative to the cycloheptane ring backbone.

References

-

Exploring a β-Amino Acid with a Seven-Membered Ring Constraint as a Foldamer Building Block for Nontraditional Helices. Organic Letters.[Link]

-

1,2-DISUBSTITUTED CYCLOHEXANE CARBOCYCLIC ANALOGUES OF NUCLEOSIDES. Nucleosides, Nucleotides and Nucleic Acids.[Link]

-

Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. MDPI Catalysts.[Link]

(2-Aminocycloheptyl)methanol Hydrochloride: Comprehensive Physicochemical Profile, Synthesis, and Applications in Drug Discovery

Executive Summary

As drug discovery moves increasingly toward complex, three-dimensional chemical spaces to escape the "flatland" of sp2-hybridized aromatic rings, conformationally restricted aliphatic scaffolds have become invaluable. (2-Aminocycloheptyl)methanol hydrochloride represents a highly versatile 1,2-amino alcohol building block [1]. The seven-membered cycloheptane ring provides a unique spatial vector that differs significantly from standard cyclopentyl or cyclohexyl systems, offering novel binding modes in target-directed drug design.

In my experience optimizing library syntheses, the handling of free aliphatic amino alcohols can be challenging due to their hygroscopic nature and tendency to form carbamates upon exposure to atmospheric CO₂. Utilizing the hydrochloride salt form mitigates these issues, providing a bench-stable, highly pure reagent for downstream asymmetric catalysis, sphingolipid analog synthesis, and central nervous system (CNS) lead optimization.

Physicochemical Profiling

To facilitate accurate stoichiometric calculations and assay development, the core quantitative data for both the hydrochloride salt and its free base counterpart are summarized below [1][2].

| Property | Value |

| Compound Name | (2-Aminocycloheptyl)methanol hydrochloride |

| CAS Number | 1384429-98-4 |

| Free Base CAS Number | 885953-59-3 |

| Molecular Weight | 179.69 g/mol |

| Molecular Formula | C₈H₁₈ClNO |

| Free Base Molecular Weight | 143.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, DMSO, and Methanol |

| Storage Conditions | Desiccated at room temperature or 4°C |

Strategic Synthesis & Workflow

Synthesizing functionalized seven-membered rings de novo is notoriously difficult due to transannular strain and unfavorable entropic factors during ring-closing. Therefore, the most thermodynamically favorable and scalable approach relies on utilizing a pre-formed cycloheptane ring, such as ethyl 2-oxocycloheptanecarboxylate [3].

Step-by-Step Methodology

The following protocol details a robust, self-validating three-phase synthesis.

Phase 1: Reductive Amination

-

Reaction Setup: Charge a flame-dried round-bottom flask with ethyl 2-oxocycloheptanecarboxylate (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol.

-

Imine Formation: Stir at room temperature for 30 minutes.

-

Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in small portions.

-

Causality Check: NaBH₃CN is explicitly chosen over sodium borohydride (NaBH₄). NaBH₃CN is stable at the slightly acidic pH (buffered by NH₄OAc) required for imine formation, ensuring the starting ketone is not prematurely reduced to a secondary alcohol.

-

-

Workup: Stir for 12 hours. Quench with 1M NaOH, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the intermediate ethyl 2-aminocycloheptanecarboxylate.

-

Self-Validation: Confirm completion via TLC (ninhydrin stain will show a positive, distinct spot for the primary amine).

-

Phase 2: Ester Reduction 5. Reaction Setup: Dissolve the crude intermediate in anhydrous THF and cool to 0°C under an N₂ atmosphere. 6. Hydride Addition: Slowly add Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) dropwise.

-

Causality Check: LiAlH₄ is a potent hydride donor strictly required to fully reduce the ester to a primary alcohol. Milder reductants (like NaBH₄) are insufficient for ester cleavage and would stall the reaction.

-

Reflux: Warm to room temperature, then reflux for 4 hours.

-

Fieser Quench: Cool to 0°C and quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate granular aluminum salts. Filter through a Celite pad and concentrate to isolate the (2-aminocycloheptyl)methanol free base.

-

Self-Validation: Confirm via IR spectroscopy (ensure complete disappearance of the ester carbonyl stretch at ~1730 cm⁻¹).

-

Phase 3: Salt Formation & Isolation 9. Solvation: Dissolve the free base in anhydrous diethyl ether. 10. Protonation: Add 4M HCl in dioxane (1.2 eq) dropwise at 0°C.

- Causality Check: The free 1,2-amino alcohol is a viscous oil prone to oxidation. Conversion to the HCl salt instantly precipitates a bench-stable, highly pure crystalline solid, locking the amine in an unreactive state until neutralized in situ during downstream applications.

- Isolation: Filter the resulting precipitate, wash with cold ether, and dry under high vacuum.

Synthetic Workflow Diagram

Fig 1: Step-by-step synthetic workflow for (2-Aminocycloheptyl)methanol hydrochloride.

Pharmacological & Synthetic Applications

The utility of (2-Aminocycloheptyl)methanol extends across two primary domains:

-

Ligand Design in Asymmetric Catalysis: The 1,2-amino alcohol motif acts as an excellent bidentate ligand for transition metals (e.g., Ruthenium, Copper). The bulky cycloheptyl backbone provides intense steric shielding, which is highly effective in transferring chirality during asymmetric epoxidations or transfer hydrogenations.

-

Pharmacophore Scaffolding: In medicinal chemistry, this compound serves as a conformationally restricted analog of sphingosine or linear beta-blockers. By locking the amine and hydroxyl groups onto a 7-membered ring, the entropic penalty of target binding is reduced, often leading to enhanced affinity at G-Protein Coupled Receptors (GPCRs) and lipid kinases. Furthermore, cyclic aliphatics exhibit superior metabolic stability compared to their linear counterparts, resisting rapid degradation by cytochrome P450 enzymes.

Pharmacophore Logic Diagram

Fig 2: Pharmacological logic of the (2-Aminocycloheptyl)methanol scaffold in drug design.

Analytical Characterization Standards

To ensure the integrity of the synthesized or procured batch, the following analytical checkpoints must be met:

-

¹H-NMR (D₂O, 400 MHz): Look for the distinct downfield shift of the methine proton alpha to the amine (due to the electron-withdrawing effect of the protonated -NH₃⁺ group). The cycloheptyl methylene protons will appear as a complex multiplet between 1.20–1.90 ppm.

-

LC-MS (ESI+): The mass spectrum should display a strong [M+H]⁺ peak at m/z 144.2 (corresponding to the free base mass of 143.23 + 1 proton), confirming the molecular identity independent of the chloride counterion.

References

Unlocking the Privileged Scaffold: A Technical Whitepaper on the Discovery and Synthesis of Aminocycloalkane Methanols

Executive Summary

Aminocycloalkane methanols—specifically 2-aminocycloalkanemethanols—represent a historically significant and structurally privileged class of bifunctional aliphatic compounds. Characterized by a conformationally restricted cycloalkane ring (typically cyclopentane or cyclohexane) bearing adjacent amino and hydroxymethyl groups, these scaffolds have served as the foundation for numerous central nervous system (CNS) agents, local anesthetics, and non-opioid analgesics.

This whitepaper provides an in-depth mechanistic review of the discovery, stereoselective synthesis, and pharmacological derivatization of aminocycloalkane methanols, designed for medicinal chemists and drug development professionals.

Structural Biology & Chemical Space

The pharmacological utility of aminocycloalkane methanols stems from their rigid stereochemistry. The spatial relationship between the basic nitrogen atom and the oxygen-bearing methanol group dictates the molecule's ability to engage in hydrogen bonding and electrostatic interactions within receptor binding pockets.

The cis-configuration is particularly critical. In the cis-isomer, the amino and hydroxymethyl substituents are locked in a synclinal (gauche) relationship, which frequently mimics the pharmacophore models of endogenous neurotransmitters and established analgesic agents. Consequently, the synthetic methodologies developed for these compounds—pioneered heavily by the1[1]—are heavily optimized for stereoselective cis-induction.

Synthetic Methodologies: The Causality of Experimental Choices

The classical synthesis of 2-aminocycloalkanemethanols proceeds via a three-stage sequence: enamine formation, stereoselective hydrogenation, and hydride reduction. Understanding the thermodynamic and kinetic drivers of each step is essential for scale-up and analog generation.

Enamine Condensation

The sequence begins with the condensation of a 2-oxocycloalkanecarboxylic acid ester with a secondary amine (e.g., piperidine or morpholine).

-

Causality: The reaction is driven forward by the azeotropic removal of water (typically via a Dean-Stark apparatus using benzene or toluene). Acid catalysis (e.g., p -toluenesulfonic acid) protonates the ketone carbonyl, increasing its electrophilicity to facilitate nucleophilic attack by the secondary amine.

Stereoselective Hydrogenation

The resulting enamine intermediate is subjected to catalytic hydrogenation.

-

Causality: Utilizing a heterogeneous catalyst such as Platinum(IV) oxide (Adams' catalyst) ensures that the delivery of hydrogen gas occurs via syn-addition across the solid catalyst surface. This kinetic control forces the incoming hydrogen atoms to add to the same face of the alkene, predominantly yielding the thermodynamically less stable but pharmacologically desired cis-2-aminocycloalkanecarboxylic acid ester[2].

Hydride Reduction

The final core step is the reduction of the ester moiety to the primary alcohol (methanol group).

-

Causality: Lithium aluminum hydride (LiAlH 4 ) is selected over milder reducing agents (like NaBH 4 ) because esters are relatively poor electrophiles. The strong, unhindered nucleophilicity of the hydride ion from LiAlH 4 drives the complete reduction to the alcohol. Crucially, the stable C-N bond of the adjacent tertiary amine remains uncleaved during this aggressive reduction[2].

Validated Experimental Protocol: Synthesis of cis-2-Piperidinocyclohexanemethanol

To ensure scientific integrity, the following protocol incorporates self-validating in-process controls (IPCs) adapted from established 3[2].

Step 1: Reduction of the Enamine

-

Dissolve the enamine ester intermediate in absolute ethanol.

-

Add 0.1 equivalents of PtO 2 catalyst.

-

Subject the mixture to hydrogenation at 50 psi H 2 at room temperature.

-

Self-Validation (IPC): Monitor hydrogen uptake via pressure drop in the Parr apparatus. The reaction is complete when the pressure stabilizes.

-

Filter the mixture through a pad of Celite to safely remove the pyrophoric catalyst, then concentrate in vacuo to yield the cis-ester.

Step 2: LiAlH 4 Reduction to the Methanol Scaffold

-

Suspend LiAlH 4 (1.5 eq) in anhydrous diethyl ether and cool to 0 °C under an inert argon atmosphere.

-

Add the cis-ester (dissolved in anhydrous ether) dropwise over 30 minutes to control the exothermic evolution of hydrogen gas.

-

Warm to room temperature, then reflux for 30 minutes.

-

Self-Validation (Fieser Workup): Cool the reaction to 0 °C. For every x grams of LiAlH 4 used, sequentially and cautiously add x mL of H 2 O, x mL of 15% aqueous NaOH, and 3x mL of H 2 O.

-

Causality of Workup: This specific stoichiometric addition deliberately hydrolyzes the gelatinous aluminum alkoxide complexes into a dense, granular white precipitate (sodium aluminate). This prevents the formation of intractable emulsions, ensuring a clean phase separation and maximizing the yield of the target alcohol.

-

-

Filter the granular salts, wash with ether, and concentrate the filtrate to afford cis-2-piperidinocyclohexanemethanol as a white solid[2].

Derivatization & Structure-Activity Relationship (SAR)

The bifunctional nature of the aminocycloalkane methanol scaffold allows for divergent synthesis into various therapeutic classes. The primary alcohol can be converted into an ether, an ester, or a leaving group (via halogenation) for further amination.

Quantitative SAR Summary

| Compound Class | Structural Modification | Primary Pharmacological Activity | Mechanism / Target |

| cis-2-Aminocycloalkanemethanols | Unmodified methanol and amine groups | Synthetic Intermediate | Precursor for downstream active agents |

| Alpha-phenyl ethers | Etherification of the methanol group with alpha-phenyl derivatives | Analgesic / CNS Depressant | Modulates central pain pathways[1] |

| N-(2-aminocycloaliphatic)benzamides | Amidation of diamine derivatives | Analgesic | Non-opioid pain alleviation[4] |

| 2-Benzylaminomethyl cycloalkylamines | Chlorination (SOCl 2 ) + Benzylamine substitution | Local Anesthetic / Anticonvulsant | Ion channel blockade / Membrane stabilization[2] |

| Acetate Hydrochlorides | Acetylation of the methanol group | Investigational Toxicology / Analgesic | Prodrug / Lipophilic CNS penetration[5] |

Mechanistic Pathways & Synthetic Divergence

The following diagram illustrates the synthetic divergence of the core cycloalkane scaffold into distinct pharmacological agents.

Fig 1: Synthetic divergence of 2-oxocycloalkanecarboxylates into active pharmacophores.

References

-

US Patent 3,510,493A : 2-benzylaminomethyl cycloalkylamines. Upjohn Co. 3

-

US Patent 3,499,033A : Ethers of alpha-phenyl-2-aminocycloalkanemethanols. Upjohn Co.1

-

US Patent 4,098,904A : Analgesic n-(2-aminocycloaliphatic)benzamides. Upjohn Co. 6

-

PubChemLite Database : Alpha-phenyl-2-piperidinocyclohexanemethanol acetate hydrochloride. Luxembourg Centre for Systems Biomedicine. 5

Sources

- 1. cis-A-α-(p-Methoxyphenyl)-2-(N-methylbenzamido)-cyclohexanmethanol - CAS号 28343-79-5 - 摩熵化学 [molaid.com]

- 2. US3510493A - 2-benzylaminomethyl cycloalkylamines - Google Patents [patents.google.com]

- 3. US3510493A - 2-benzylaminomethyl cycloalkylamines - Google Patents [patents.google.com]

- 4. US4098904A - Analgesic n-(2-aminocycloaliphatic)benzamides - Google Patents [patents.google.com]

- 5. PubChemLite - Alpha-phenyl-2-piperidinocyclohexanemethanol acetate hydrochloride (C20H29NO2) [pubchemlite.lcsb.uni.lu]

- 6. US4098904A - Analgesic n-(2-aminocycloaliphatic)benzamides - Google Patents [patents.google.com]

Solubility characteristics of (2-Aminocycloheptyl)methanol hydrochloride in various solvents

An In-Depth Technical Guide to the Solubility Characteristics of (2-Aminocycloheptyl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Scaffold

(2-Aminocycloheptyl)methanol hydrochloride is a bifunctional organic compound featuring a primary amine and a primary alcohol attached to a seven-membered cycloalkane ring. Supplied as a hydrochloride salt, this molecule presents a stable and versatile building block for medicinal chemistry and drug discovery. Its structure, combining a hydrophilic amino alcohol functionality with a moderately lipophilic cycloheptane core, allows for the synthesis of diverse chemical entities with tunable physicochemical properties.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of drug development and chemical synthesis.[1][2] It dictates the choice of reaction media, influences purification strategies, and fundamentally impacts the formulation, bioavailability, and efficacy of a potential therapeutic agent.[1] This guide offers a deep dive into the theoretical and practical aspects of the solubility of (2-Aminocycloheptyl)methanol hydrochloride, providing researchers with the foundational knowledge to effectively utilize this compound in their work.

Physicochemical Drivers of Solubility

The dissolution of a solute in a solvent is governed by a complex interplay of intermolecular forces. The solubility of (2-Aminocycloheptyl)methanol hydrochloride is primarily influenced by its ionic character, its capacity for hydrogen bonding, and the nature of its carbon scaffold.

-

Ionic Character : As a hydrochloride salt, the compound exists in an ionized state in the solid form and in polar solvents. The positively charged ammonium group (R-NH3+) and the chloride anion (Cl-) can engage in strong ion-dipole interactions with polar solvent molecules. This is a primary reason for the enhanced aqueous solubility of amine salts compared to their free base counterparts.[3][4]

-

Hydrogen Bonding : The molecule possesses multiple sites for hydrogen bonding. The ammonium group and the hydroxyl (-OH) group are potent hydrogen bond donors, while the nitrogen and oxygen atoms can also act as hydrogen bond acceptors.[5][6] This allows for strong interactions with protic solvents like water and alcohols, significantly contributing to its solubility in these media.[6][7]

-

Molecular Structure : The cycloheptyl ring is a non-polar, hydrophobic component. As the size of such a hydrocarbon portion of a molecule increases, its aqueous solubility tends to decrease.[4][5] Therefore, the overall solubility in a given solvent is a balance between the hydrophilic contributions of the ionic and hydrogen-bonding groups and the hydrophobic nature of the cycloheptane ring.

-

Influence of pH : The pH of the solvent system is a critical determinant of solubility for an amine salt.[5] In aqueous media, the solubility is governed by the equilibrium between the protonated (salt) form and the neutral free base. According to the Henderson-Hasselbalch equation, at pH values significantly below the pKa of the amine, the highly soluble ionized form will predominate. As the pH approaches and surpasses the pKa, the equilibrium shifts towards the less soluble free amine, potentially leading to precipitation. The solubility of salts can be influenced by several factors, including intrinsic solubility, pH, pKa, and the solubility product.[8]

Experimental Determination of Solubility: A Validated Protocol

To quantitatively assess solubility, the equilibrium shake-flask method is a robust and widely accepted standard. This protocol ensures that the solvent is saturated with the compound and that a true equilibrium has been reached.

Step-by-Step Experimental Protocol: Equilibrium Solubility Determination

-

Preparation : Add an excess amount of (2-Aminocycloheptyl)methanol hydrochloride to a series of vials, each containing a precisely measured volume of a selected solvent. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration : Seal the vials and place them in a temperature-controlled shaker or agitator. A standard temperature for pharmaceutical studies is 25°C or 37°C. The system should be agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to ensure clear separation of the solid and liquid phases.

-

Sampling and Filtration : Carefully withdraw a known volume of the supernatant. It is critical to filter this sample through a fine-pore filter (e.g., 0.45 µm) to remove any undissolved microparticles, which would otherwise lead to an overestimation of solubility.

-

Quantification : Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation : Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Predicted Solubility Profile and Data Interpretation

While specific experimental data for (2-Aminocycloheptyl)methanol hydrochloride is not publicly available, a scientifically grounded prediction of its solubility can be made based on its structure and the principles outlined above. The following table summarizes the expected solubility characteristics in a range of common laboratory solvents.

| Solvent Class | Solvent Example | Key Solvent Properties | Expected Solubility | Hypothetical Value (mg/mL) | Rationale for Solubility |

| Polar Protic | Water | High Polarity, H-Bonding | Very High | > 100 | Strong ion-dipole interactions and extensive hydrogen bonding with the ammonium and hydroxyl groups.[3][4] |

| Polar Protic | Methanol | High Polarity, H-Bonding | High | 50 - 100 | Similar to water, capable of strong ionic and hydrogen bonding interactions. |

| Polar Aprotic | DMSO | High Polarity, H-Bond Acceptor | Moderate | 10 - 50 | Strong dipole-dipole interactions. Can accept hydrogen bonds but cannot donate, leading to slightly lower solubility than protic solvents. |

| Polar Aprotic | Acetone | Medium Polarity | Low to Moderate | 1 - 10 | Weaker dipole-dipole interactions compared to DMSO. |

| Non-Polar Halogenated | Dichloromethane (DCM) | Low Polarity | Very Low | < 1 | Insufficient polarity to overcome the lattice energy of the salt and solvate the ions effectively.[9][10] |

| Non-Polar Aromatic | Toluene | Non-Polar | Insoluble | < 0.1 | Dominated by weak van der Waals forces, which cannot disrupt the strong ionic and hydrogen bonding of the solute. |

Solubility Relationship Diagram

Caption: Relationship between Solute/Solvent Properties and Solubility.

Practical Implications for Researchers and Drug Developers

Understanding the solubility profile of (2-Aminocycloheptyl)methanol hydrochloride is essential for its practical application:

-

Synthetic Chemistry : For reactions involving this compound, polar protic solvents like methanol or ethanol are likely good choices for achieving homogeneity. If the free amine is required for a reaction, the hydrochloride salt must first be neutralized.[11] This is often done in situ with a non-nucleophilic base (e.g., triethylamine) in a solvent like DCM, where the resulting triethylammonium chloride salt may precipitate.

-

Purification : The high solubility in water and alcohols versus low solubility in non-polar solvents can be exploited for purification. For instance, it could be precipitated from a methanolic solution by adding a non-polar anti-solvent like toluene or diethyl ether. Recrystallization from a suitable polar solvent system would be a primary method for purification.

-

Drug Formulation : Should this molecule be part of a final API, its high aqueous solubility is advantageous for developing aqueous-based formulations for oral or parenteral administration. However, the pH-dependent solubility must be carefully considered. The compound will be most soluble in the low pH environment of the stomach, but its solubility might decrease in the higher pH of the intestine.[8][12] This pH-solubility profile is a critical parameter to measure during pre-formulation studies.[12][13]

Conclusion

(2-Aminocycloheptyl)methanol hydrochloride is a molecule whose solubility is dominated by its ionic salt character and its ability to form strong hydrogen bonds. It is predicted to be highly soluble in polar protic solvents like water and methanol, with decreasing solubility as solvent polarity decreases. Non-polar solvents are not expected to be effective at dissolving this compound. The pH of aqueous systems will be a critical factor, with higher solubility anticipated at acidic pH values. A thorough experimental determination of its solubility across a range of solvents and pH values is a crucial first step for any researcher aiming to utilize this versatile building block in synthesis or drug development.

References

- Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.

- askIITians. (2025, March 4). Why are amines soluble in nature?.

- American Chemical Society. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry.

- American Chemical Society. (2025, December 20). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. ACS Publications.

- ECHEMI. Why amine salts are soluble in water?.

- American Chemical Society. (2025, December 25). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. ACS Publications.

- SlideShare. Smart Solvent Choices for Effective Drug Production.

- Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?.

- ChemScene. (2-Aminocycloheptyl)methanol hydrochloride.

- Sigma-Aldrich. (2-aminocyclopentyl)methanol hydrate hydrochloride.

- JoVE. (2023, April 30). Video: Physical Properties of Amines.

- Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation.

- RMIT Open Press. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. Biology and Chemistry for Human Biosciences.

- ECHEMI. (CIS-2-AMINO-2-METHYL-CYCLOPENTYL)-METHANOL HYDROCHLORIDE.

- ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.

- PubMed. (2005, April 15). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH.

- Journal of Pharmaceutical Sciences. (2017, January 10). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts.

- University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- BLD Pharm. (2-Aminocycloheptyl)methanol hydrochloride.

- Sigma-Aldrich. (1-aminocycloheptyl)methanol hydrochloride | 2241140-63-4.

- ResearchGate. (2025, December 30). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives.

- National Institutes of Health. (2-Aminocyclohexyl)methanol. PubChem.

- BenchChem. Application Notes and Protocols for Reactions Involving (3-Aminocyclobutyl)methanol Hydrochloride.

- Science Publishing Group. (2025, September 2). Study on the Structural and Physicochemical Characteristics of Newly Synthesized Compounds Based on Menthol-Derived Amino Acids.

- BenchChem. An In-depth Technical Guide to the Physicochemical Properties of 7-Aminoheptanoic Acid Hydrochloride.

- Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.

- PMC. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives.

Sources

- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 2. Smart Solvent Choices for Effective Drug Production | PPTX [slideshare.net]

- 3. echemi.com [echemi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Why are amines soluble in nature? - askIITians [askiitians.com]

- 6. Video: Physical Properties of Amines [jove.com]

- 7. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]

- 8. rjpdft.com [rjpdft.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - OAK Open Access Archive [oak.novartis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Experimental protocol for the synthesis of (2-Aminocycloheptyl)methanol hydrochloride

An Application Note and Experimental Protocol for the Synthesis of (2-Aminocycloheptyl)methanol hydrochloride

Introduction

(2-Aminocycloheptyl)methanol and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug discovery. The 1,2-amino alcohol motif is a key structural feature in numerous biologically active compounds.[1] This document provides a detailed, research-grade protocol for the multi-step synthesis of (2-Aminocycloheptyl)methanol hydrochloride. The described synthetic strategy is designed to be robust and scalable, providing a clear pathway for researchers in organic synthesis and pharmaceutical development.

The synthesis commences with the protection of the amino group of a suitable starting material, 2-aminocycloheptanecarboxylic acid, using a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is selected for its stability under a range of reaction conditions and its facile removal under acidic conditions.[2][3] The subsequent step involves the reduction of the carboxylic acid functionality to a primary alcohol. This transformation is a cornerstone of organic synthesis, and for this protocol, we will detail the use of a powerful reducing agent, lithium aluminum hydride (LiAlH₄). The final step involves the deprotection of the Boc group, which concurrently leads to the formation of the desired hydrochloride salt. Each step is elucidated with detailed experimental procedures, mechanistic insights, and safety considerations to ensure a reproducible and safe execution of the synthesis.

Overall Synthetic Scheme

The three-step synthesis to produce (2-Aminocycloheptyl)methanol hydrochloride is outlined below.

Caption: Synthetic workflow for (2-Aminocycloheptyl)methanol hydrochloride.

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| 2-Aminocycloheptanecarboxylic acid | ≥95% | Various | Starting material |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Various | Boc-protecting agent |

| Sodium hydroxide (NaOH) | Reagent | Various | Base for Boc protection |

| Tetrahydrofuran (THF) | Anhydrous | Various | Reaction solvent |

| Lithium aluminum hydride (LiAlH₄) | ≥95% | Various | Reducing agent |

| Hydrochloric acid (HCl) solution | 4 M in Dioxane | Various | For deprotection and salt formation |

| Ethyl acetate (EtOAc) | Reagent | Various | Extraction solvent |

| Magnesium sulfate (MgSO₄) | Anhydrous | Various | Drying agent |

| Diethyl ether | Reagent | Various | Precipitation/crystallization solvent |

Experimental Protocol

PART 1: Synthesis of N-Boc-(2-aminocycloheptyl)carboxylic acid

This step involves the protection of the amino group of the starting material with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure for protecting amines, rendering them stable to subsequent reaction conditions, particularly the strongly basic and nucleophilic conditions of the LiAlH₄ reduction.[2]

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-aminocycloheptanecarboxylic acid (5.0 g, 31.8 mmol) in a mixture of THF (50 mL) and 1 M aqueous sodium hydroxide (40 mL).

-

Cool the solution to 0 °C in an ice bath with gentle stirring.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (7.6 g, 35.0 mmol, 1.1 equiv) in THF (20 mL).

-

Add the Boc₂O solution dropwise to the cooled amino acid solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M aqueous HCl. A white precipitate should form.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-(2-aminocycloheptyl)carboxylic acid as a white solid. The product can be used in the next step without further purification if purity is high, or it can be recrystallized from an appropriate solvent system like ethyl acetate/hexanes.

PART 2: Reduction to N-Boc-(2-aminocycloheptyl)methanol

The carboxylic acid is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄), a potent reducing agent. This reaction must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water.

Safety Precaution: Lithium aluminum hydride is a highly reactive and pyrophoric solid. Handle it with extreme care in an inert atmosphere (e.g., under argon or nitrogen). All glassware must be thoroughly dried before use.

Procedure:

-

Set up a 500 mL three-necked round-bottom flask, equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet. Flame-dry the entire apparatus and allow it to cool to room temperature under a stream of dry nitrogen.

-

Suspend LiAlH₄ (2.4 g, 63.2 mmol, 2.0 equiv) in anhydrous THF (100 mL) in the flask and cool the suspension to 0 °C.

-

Dissolve the N-Boc-(2-aminocycloheptyl)carboxylic acid (8.2 g, 31.8 mmol) from the previous step in anhydrous THF (50 mL).

-

Add the solution of the Boc-protected amino acid dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture back to 0 °C.

-

Quench the reaction carefully by the sequential dropwise addition of:

-

2.4 mL of water

-

2.4 mL of 15% aqueous NaOH

-

7.2 mL of water This is known as the Fieser workup, which results in the formation of a granular precipitate of aluminum salts that is easy to filter.

-

-

Stir the resulting mixture vigorously for 30 minutes at room temperature.

-

Filter the solid aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF (3 x 30 mL).

-

Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude N-Boc-(2-aminocycloheptyl)methanol as a viscous oil or solid. The crude product can be purified by column chromatography on silica gel if necessary.

PART 3: Deprotection and Formation of (2-Aminocycloheptyl)methanol hydrochloride

The final step is the removal of the Boc protecting group under acidic conditions. The use of hydrochloric acid not only cleaves the carbamate but also forms the hydrochloride salt of the resulting amine, which often aids in purification by crystallization.[4]

Procedure:

-

Dissolve the crude N-Boc-(2-aminocycloheptyl)methanol (assumed 31.8 mmol theoretical) in methanol (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 4 M solution of HCl in dioxane (24 mL, 96 mmol, 3.0 equiv) or bubble HCl gas through the solution until it is saturated.

-

Stir the mixture at 0 °C for 1 hour and then at room temperature for an additional 3 hours. Gas evolution (isobutylene and CO₂) will be observed.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess HCl.

-

The resulting solid or oil is the crude hydrochloride salt. Triturate with cold diethyl ether to induce precipitation if necessary.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield (2-Aminocycloheptyl)methanol hydrochloride as a white or off-white solid.[5]

Characterization of Final Product

The final product, (2-Aminocycloheptyl)methanol hydrochloride (C₈H₁₈ClNO, MW: 179.69 g/mol )[5], should be characterized by standard analytical techniques:

-

¹H NMR: Expected signals include a broad peak for the -NH₃⁺ protons, multiplets for the cycloheptyl ring protons, and signals corresponding to the -CH₂OH group.

-

¹³C NMR: Signals corresponding to the seven carbons of the cycloheptyl ring and one for the hydroxymethyl carbon.

-

FT-IR (KBr): Characteristic peaks for O-H and N-H stretching (broad, in the range of 3400-3200 cm⁻¹), C-H stretching (around 2900-3000 cm⁻¹), and N-H bending (around 1600 cm⁻¹).

-

Mass Spectrometry (ESI+): A peak corresponding to the free amine [M-Cl]⁺ at m/z = 144.1.

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Theoretical Yield (g) |

| 1 | 2-Aminocycloheptanecarboxylic acid (5.0 g) | Boc₂O (7.6 g) | N-Boc-(2-aminocycloheptyl)carboxylic acid | 8.2 g |

| 2 | N-Boc-(2-aminocycloheptyl)carboxylic acid (8.2 g) | LiAlH₄ (2.4 g) | N-Boc-(2-aminocycloheptyl)methanol | 7.8 g |

| 3 | N-Boc-(2-aminocycloheptyl)methanol (7.8 g) | HCl in Dioxane (24 mL) | (2-Aminocycloheptyl)methanol hydrochloride | 5.7 g |

Note: Actual yields will vary depending on experimental efficiency.

References

-

ResearchGate. Scheme 1: Aminolysis of cyclohexene oxide. Available at: [Link]

- Walker, D. P., et al. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Synlett, 2011(19), 2959-2963.

- Falorni, M., et al. (2006). A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H₂ and Pd/C. The Journal of Organic Chemistry, 71(4), 1636-1639.

- Gangrade, D., et al. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Abacavir. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 176-182.

-

Organic Syntheses Procedure. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

ResearchGate. Epoxide ring-opening reaction of cyclohexene oxide with various amines.... Available at: [Link]

-

Wikipedia. Cyclohexene oxide. Available at: [Link]

- Google Patents. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.

-

ResearchGate. Aminolysis of epoxides over Fe-Zn double metal cyanide catalyst. Available at: [Link]

-

Research & Reviews: Journal of Chemistry. A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Available at: [Link]

-

IRIS. Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. Available at: [Link]

-

The Royal Society of Chemistry. A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Available at: [Link]

- Google Patents. CN111484418A - Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride.

-

Organic Chemistry Portal. Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides. Available at: [Link]

-

Iranian Journal of Organic Chemistry. Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. Available at: [Link]

- Google Patents. US7229981B2 - Process for the preparation of aminoalcohol derivatives and their further conversion to (1R,4S)-4-(2-amino-6-chloro-5-formamido-4-pyrimidinyl).

-

European Patent Office. PROCESS FOR THE SYNTHESIS OF PROPARGYLIC ALCOHOL BY REACTING FORMALDEHYDE WITH ACETYLENE IN THE PRESENCE OF A HOMOGENEOUS COPPER CATALYST - Patent 4359374. Available at: [Link]

-

PMC - NIH. A practical catalytic reductive amination of carboxylic acids. Available at: [Link]

- Google Patents. US6133483A - Process for the production of 2,4,4'-trichloro-2'-methoxydiphenyl ether.

-

Indian Academy of Sciences. Synthesis, characterization, spectroscopy and biological activity of 4-((3-formyl-4-hydroxyphenyl)azo)-1-alkylpyridinium salts. Available at: [Link]

-

PMC. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Available at: [Link]

-

PMC. Facile synthesis of 1,2-aminoalcohols via α-C–H aminoalkylation of alcohols by photoinduced hydrogen-atom transfer catalysis. Available at: [Link]

-

ResearchGate. Hot to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride?. Available at: [Link]

-

MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Available at: [Link]

Sources

- 1. Facile synthesis of 1,2-aminoalcohols via α-C–H aminoalkylation of alcohols by photoinduced hydrogen-atom transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Double BOC protection selective removal method [en.highfine.com]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

Application Note: (2-Aminocycloheptyl)methanol Hydrochloride as a Privileged Chiral Ligand in Asymmetric Catalysis

Executive Summary & Mechanistic Rationale

(2-Aminocycloheptyl)methanol hydrochloride (CAS: 1384429-98-4) is a highly versatile, shelf-stable precursor to a potent chiral β-amino alcohol ligand. While classic cyclic β-amino alcohols (such as 2-aminocyclohexanol) rely on a rigid chair conformation, the seven-membered cycloheptyl ring introduces a dynamic equilibrium of twist-chair conformations. This unique structural flexibility provides an adaptive "bite angle" and a broader steric sweep during transition metal complexation. Consequently, it offers superior steric shielding and enantiodiscrimination when coordinating with bulky aliphatic or ortho-substituted aromatic substrates.

The Causality of the Hydrochloride Salt

This compound is commercially supplied as a hydrochloride salt to ensure long-term bench stability, preventing oxidative degradation and the formation of carbamates via atmospheric CO₂ absorption. However, for catalytic applications, the salt must be neutralized to liberate the Lewis basic nitrogen and oxygen lone pairs. Failure to generate the free base prior to metal complexation will result in competitive binding of chloride ions to the metal center, severely poisoning the catalyst and leading to racemic background reactions.

This technical guide details the self-validating protocols for deploying (2-Aminocycloheptyl)methanol in two benchmark asymmetric transformations: the Enantioselective Addition of Diethylzinc to Aldehydes and Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH).

Application I: Enantioselective Addition of Diethylzinc to Aldehydes

Scientific Context

The asymmetric addition of diethylzinc to aldehydes is a foundational reaction for evaluating the efficacy of chiral amino alcohols[1]. The stereocontrol is governed by a bifunctional alkyl-zinc-alcoholate complex. As elucidated in the seminal2[2], the chiral zinc alkoxide coordinates a second equivalent of dialkylzinc and the aldehyde. This forms a highly organized bimetallic tricyclic transition state that dictates the facial selectivity of the alkyl transfer. Modular β-amino alcohols are uniquely suited to stabilize this transition state[3].

Catalytic cycle of enantioselective diethylzinc addition to aldehydes.

Experimental Protocol: Addition to Benzaldehyde

Note: This protocol incorporates a self-validating TLC/GC monitoring system to ensure the uncatalyzed racemic background reaction is fully suppressed.

Step 1: Free Base Generation (Ex Situ)

-

Dissolve 1.0 mmol of (2-Aminocycloheptyl)methanol hydrochloride in 5 mL of distilled water.

-

Add 1.2 mmol of NaOH (1M aqueous solution) dropwise at 0 °C to neutralize the HCl.

-

Extract the aqueous layer with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free β-amino alcohol.

Step 2: Catalyst Preparation

-

In a flame-dried Schlenk tube under an argon atmosphere, dissolve the free β-amino alcohol ligand (0.02 mmol, 10 mol%) in 1.0 mL of anhydrous toluene. Causality: Toluene is a non-coordinating solvent that will not compete with the ligand or aldehyde for zinc coordination.

-

Add diethylzinc (1.0 M in hexanes, 0.4 mL, 0.4 mmol) dropwise at 0 °C. Stir for 30 minutes to allow the complete formation of the active chiral zinc-alkoxide complex (accompanied by the evolution of ethane gas).

Step 3: Substrate Addition & Monitoring

-

Add a solution of freshly distilled benzaldehyde (0.2 mmol) in 0.5 mL anhydrous toluene dropwise to the reaction mixture at 0 °C. Causality: Maintaining 0 °C is critical to kinetically suppress the uncatalyzed, racemic background addition of ZnEt₂ to the aldehyde.

-

Monitor the reaction via chiral Gas Chromatography (GC) or TLC. The presence of a single product peak on chiral GC validates the enantiodiscrimination of the system.

Step 4: Quenching and Isolation

-

Upon complete consumption of the aldehyde (typically 12-16 hours), quench the reaction by slowly adding 2 mL of saturated aqueous NH₄Cl at 0 °C.

-

Extract with diethyl ether, dry over MgSO₄, and purify via flash chromatography to isolate the chiral secondary alcohol.

Quantitative Data Summary

Table 1: Comparative Efficacy in Asymmetric Diethylzinc Addition

| Catalyst / Ligand Scaffold | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (1R,2S)-Norephedrine derivatives | Benzaldehyde | 85 - 92 | 97 - 99 |

| 2-Aminocyclohexanol derivatives | Benzaldehyde | 88 - 95 | 90 - 95 |

| (2-Aminocycloheptyl)methanol | Benzaldehyde | 89 - 94 | 92 - 96 |

Application II: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Scientific Context

Asymmetric Transfer Hydrogenation (ATH) is a highly atom-economical method for reducing pro-chiral ketones to chiral alcohols. When complexed with a Ru(II) precursor, β-amino alcohols act as potent bidentate (N,O) ligands[4]. The reaction proceeds via a concerted, outer-sphere Noyori-type mechanism. The metal hydride (Ru-H) and the amine proton (N-H) are transferred simultaneously to the ketone's C=O bond via a six-membered pericyclic transition state, avoiding direct coordination of the ketone to the metal center.

Step-by-step workflow for Ruthenium-catalyzed Asymmetric Transfer Hydrogenation.

Experimental Protocol: ATH of Acetophenone

Step 1: Catalyst Generation

-

In a Schlenk flask under nitrogen, combine [RuCl₂(p-cymene)]₂ (0.005 mmol) and the free base of (2-Aminocycloheptyl)methanol (0.012 mmol).

-

Add 2.0 mL of anhydrous 2-propanol. Causality: 2-propanol serves a dual purpose as both the solvent and the stoichiometric hydride donor (via β-hydride elimination from the resulting Ru-isopropoxide intermediate).

-

Heat the mixture to 80 °C for 1 hour to ensure complete complexation, then cool to room temperature.

Step 2: Activation and Reaction

-

Add a solution of KOH (0.05 mmol) in 0.5 mL of 2-propanol to the flask. This strong base removes the chloride ligands from the Ru center, generating the active Ru-hydride species.

-

Add acetophenone (1.0 mmol) to the activated catalyst solution.

-

Stir the reaction at room temperature. Monitor the conversion and enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column).

Step 3: Workup

-

Once conversion is >95%, concentrate the mixture under vacuum.

-

Purify the residue via short-path silica gel chromatography (Hexanes/EtOAc) to yield the enantioenriched 1-phenylethanol.

Quantitative Data Summary

Table 2: Performance in Ruthenium-Catalyzed ATH of Acetophenone

| Ligand Scaffold | Metal Precursor | Hydride Source | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1,2-Diphenylethylenediamine (DPEN) | [RuCl₂(p-cymene)]₂ | iPrOH / KOH | >95 | 98 |

| 2-Aminocyclohexanol | [RuCl₂(p-cymene)]₂ | iPrOH / KOH | 90 | 85 |

| (2-Aminocycloheptyl)methanol |[RuCl₂(p-cymene)]₂ | iPrOH / KOH | 88 | 89 |

References

-

Application of Q2MM to Predictions in Stereoselective Synthesis - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

-

Enantioselective addition of diethylzinc to aldehydes catalyzed by modular amino acids and beta-amino alcohol-based chiral ligands Source: ResearchGate URL:[Link]

-

ChemInform Abstract: Ruthenium-Catalyzed Enantioselective Synthesis of β-Amino Alcohols from 1,2-Diols by “Borrowing Hydrogen” Source: ResearchGate URL:[Link]

Sources

Protocol for the preparation of derivatives from (2-Aminocycloheptyl)methanol hydrochloride

Executive Summary

(2-Aminocycloheptyl)methanol hydrochloride (CAS: 1384429-98-4) is a highly versatile, conformationally flexible β -amino alcohol building block. The incorporation of a seven-membered cycloheptyl ring provides unique spatial geometry and enhanced lipophilicity compared to standard cyclohexyl derivatives, making it a valuable scaffold for expanding patent space in drug discovery.

This technical guide outlines field-proven, self-validating protocols for the divergent synthesis of two critical pharmacophores from this starting material: cycloheptyl-fused oxazolidin-2-ones and chemoselective N-acyl amides .

Mechanistic Rationale & Reactivity Control

Because the starting material is supplied as a hydrochloride salt, the primary amine is protonated and inherently non-nucleophilic. The critical first step in any derivatization is the controlled liberation of the free base. We utilize N,N-diisopropylethylamine (DIPEA) rather than triethylamine (TEA); DIPEA's increased steric bulk prevents it from acting as a competing nucleophile when highly reactive electrophiles are introduced.

Pathway A: Catalyst-Free Oxazolidinone Cyclization

Oxazolidin-2-ones are privileged scaffolds in medicinal chemistry, most notably in antibacterial agents. To cyclize the 1,2-aminoalcohol, N,N'-Carbonyldiimidazole (CDI) is deployed as a safe, phosgene-free C1 synthon. Performing this reaction in DMSO facilitates a highly efficient, catalyst-free cyclization[1].

-

Causality & Self-Validation: As CDI reacts with the amino alcohol, it liberates two equivalents of imidazole. This byproduct acts as a mild in-situ base to drive the cyclization forward. During workup, the basicity of imidazole allows for its complete removal via a simple dilute HCl wash, ensuring the protocol is self-purifying and self-validating.

Pathway B: Chemoselective N-Acylation

Differentiating the primary amine from the primary alcohol without the use of protecting groups requires strict kinetic control. The primary amine is inherently more nucleophilic than the hydroxyl group.

-

Causality & Self-Validation: By strictly maintaining the reaction temperature at 0 °C and limiting the acyl chloride to 1.05 equivalents, the activation energy required for O-acylation is never reached. This chemoselective process self-validates through TLC monitoring: the absence of a highly non-polar di-acylated byproduct confirms that thermal and stoichiometric controls were successfully maintained[2].

Figure 1: Divergent synthetic workflow for the preparation of oxazolidinones and amides.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative outcomes and chemoselectivity parameters for the derivatization of the cycloheptyl β -amino alcohol scaffold under optimized conditions.

| Derivative Target | Reagent System | Solvent | Temp | Chemoselectivity Profile | Typical Isolated Yield |

| Oxazolidin-2-one | CDI (1.5 eq) | DMSO | 25 °C | Complete N,O-cyclization | 82 – 88% |

| N-Alkyl Amide | R-COCl (1.05 eq) | DCM | 0 °C | >95% N-selective | 78 – 85% |

| N-Boc Carbamate | Boc₂O (1.1 eq) | MeOH/H₂O | 25 °C | >98% N-selective | 90 – 95% |

Experimental Protocols

Protocol A: Synthesis of Cycloheptyl-Fused Oxazolidin-2-one

This method utilizes a catalyst-free approach to yield the cyclic carbamate.

-

Free Base Liberation: Suspend (2-Aminocycloheptyl)methanol hydrochloride (1.0 mmol, 179.7 mg) in 5.0 mL of anhydrous DMSO under a nitrogen atmosphere. Add DIPEA (1.2 mmol, 209 µL) dropwise. Stir for 15 minutes at room temperature to fully liberate the free base.

-

Reagent Addition: Add N,N'-Carbonyldiimidazole (CDI) (1.5 mmol, 243 mg) portion-wise over 5 minutes. Note: Mild gas evolution may occur.

-

Cyclization: Stir the reaction mixture continuously at 25 °C for 12–15 hours[1].

-

In-Process Validation: Spot the reaction mixture on a silica TLC plate (Eluent: DCM:MeOH 9:1). Stain with ninhydrin. The reaction is complete when the primary amine starting material spot (which turns deep purple/pink with ninhydrin) completely disappears.

-

Workup & Purification:

-

Quench the reaction by pouring it into 15 mL of ice-cold distilled water.

-

Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

-

Crucial Step: Wash the combined organic layers with 1M aqueous HCl (2 × 10 mL). Causality: This selectively protonates and pulls the imidazole byproduct into the aqueous layer, leaving the neutral oxazolidinone in the organic phase.

-

Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure oxazolidinone derivative.

-

Protocol B: Chemoselective Synthesis of N-Acyl Derivatives

This method exploits kinetic differences to selectively acylate the amine in the presence of an unprotected alcohol.

-

Preparation: Suspend (2-Aminocycloheptyl)methanol hydrochloride (1.0 mmol, 179.7 mg) in 10.0 mL of anhydrous Dichloromethane (DCM) under nitrogen.

-

Dual-Purpose Base Addition: Add DIPEA (2.5 mmol, 435 µL). Causality: 1.0 eq neutralizes the HCl salt, while the remaining 1.5 eq acts as an acid scavenger for the HCl generated during the subsequent acylation.

-

Kinetic Control (Cooling): Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 10 minutes.

-

Acylation: Dissolve the desired acyl chloride (1.05 mmol) in 2.0 mL of anhydrous DCM. Add this solution dropwise via syringe over 30 minutes to prevent localized heating[2].

-

Reaction Progression: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to slowly warm to room temperature for an additional 2 hours.

-

In-Process Validation: Analyze via LC-MS. The presence of a single major peak corresponding to the [M+H]+ of the mono-acylated product validates the chemoselectivity.

-

Workup:

-

Wash the organic layer with saturated aqueous NaHCO₃ (10 mL) to neutralize any unreacted acid chloride.

-

Wash with 0.5M HCl (10 mL) to remove excess DIPEA, followed by brine (10 mL).

-

Dry over MgSO₄, filter, and evaporate under reduced pressure to yield the N-acyl-2-(hydroxymethyl)cycloheptylamine derivative.

-

Downstream Biological Applications

Derivatives of β -amino alcohols, particularly oxazolidinones, are heavily utilized in the development of novel antimicrobial agents. The cycloheptyl-fused oxazolidinone synthesized in Protocol A serves as a rigidified pharmacophore that can effectively bind to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit, halting protein translation.

Figure 2: General mechanism of action for oxazolidinone-derived antibacterial agents.

References

-

A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives - Der Pharma Chemica. 1

-

Practical synthesis of Mirabegron - Journal of Chemical and Pharmaceutical Research (via ResearchGate). 2

Sources

Application Note: Analytical Methods for the Quantification of (2-Aminocycloheptyl)methanol Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

The Analytical Challenge: Physicochemical Profiling

(2-Aminocycloheptyl)methanol hydrochloride (CAS: 1384429-98-4) is a highly polar, low-molecular-weight cycloaliphatic amino alcohol frequently utilized as a specialized building block in pharmaceutical synthesis[1].

From an analytical perspective, quantifying this compound presents two distinct challenges:

-

Lack of a Native Chromophore: The aliphatic ring system lacks conjugated π -electrons, rendering direct Ultraviolet (UV) or Fluorescence (FL) detection impossible at pharmacologically relevant concentrations.

-

High Polarity and Basicity: The free base (MW: 143.23 g/mol ) contains a primary amine and a hydroxyl group. On traditional C18 reversed-phase (RP) columns, this results in poor retention, severe peak tailing due to secondary interactions with residual surface silanols, and susceptibility to ion suppression in mass spectrometry.

To overcome these limitations, this guide details two orthogonal, self-validating analytical strategies: Direct HILIC-MS/MS for trace-level bioanalysis, and Pre-Column Derivatization RP-HPLC-UV for robust Active Pharmaceutical Ingredient (API) quality control.

Analytical Strategy & Decision Workflow

The selection of the analytical method depends entirely on the required sensitivity and the sample matrix. The workflow below dictates the appropriate methodological pathway.

Figure 1: Decision tree for selecting the appropriate quantification method based on analytical requirements.

Strategy I: Trace Quantification via HILIC-ESI-MS/MS

Causality & Mechanism

Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for polar amines. HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (>70% Acetonitrile)[2].

Why HILIC over Reversed-Phase?

-

Retention Mechanism: The highly organic mobile phase allows a water-enriched layer to form on the polar stationary phase. The polar (2-Aminocycloheptyl)methanol partitions into this aqueous layer, providing excellent retention without the need for ion-pairing reagents[3].

-

ESI Enhancement: Electrospray Ionization (ESI) efficiency is heavily dependent on droplet desolvation. The low surface tension and high volatility of the >70% acetonitrile mobile phase used in HILIC result in rapid desolvation, increasing gas-phase ion generation and boosting MS sensitivity by up to 10-fold compared to highly aqueous reversed-phase conditions[4].

Figure 2: Mechanistic pathway of HILIC retention and subsequent ESI signal enhancement.

Step-by-Step Protocol: HILIC-MS/MS

1. Reagent Preparation:

-

Mobile Phase A: 30 mM Ammonium Formate in LC-MS grade water, adjusted to pH 4.0 with formic acid[3]. (Causality: pH 4.0 ensures the primary amine remains fully protonated for consistent HILIC partitioning and optimal ESI+ ionization).

-

Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

2. Chromatographic Conditions:

-

Column: TSKgel Amide-80 (150 mm × 2.0 mm, 3 µm) or equivalent.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Gradient: Isocratic hold at 85% B for 1 minute, linear gradient to 50% B over 4 minutes, hold for 2 minutes, re-equilibrate at 85% B for 4 minutes.

3. Mass Spectrometry (ESI+ MRM) Parameters:

-

Precursor Ion: m/z 144.2 [M+H]+

-

Quantifier Transition: m/z 144.2 → 126.2 (Loss of H2O )

-

Qualifier Transition: m/z 144.2 → 109.2 (Loss of H2O and NH3 )

4. Self-Validating System Suitability (SST):

-

Inject a blank (Acetonitrile). The baseline must show no interfering peaks >20% of the Lower Limit of Quantification (LLOQ) area.

-

Inject the LLOQ standard ( 1.0 ng/mL ). The Signal-to-Noise (S/N) ratio must be ≥10 .

Strategy II: API Assay via Pre-Column Derivatization RP-HPLC-UV

Causality & Mechanism

For routine API release testing and purity assays, MS is often too complex and prone to matrix effects. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is preferred for its ruggedness. Because (2-Aminocycloheptyl)methanol lacks a chromophore, we employ pre-column derivatization using 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) [5].

Why FMOC-Cl? FMOC-Cl reacts rapidly (within minutes) with primary amines to form highly stable, UV-absorbing carbamates[5]. The reaction must be buffered to an alkaline pH (e.g., Borate buffer, pH 9.2) to ensure the amine is in its nucleophilic, unprotonated form[5][6]. Because excess FMOC-Cl can hydrolyze into FMOC-OH and interfere with the chromatogram, the reaction is deliberately quenched with a secondary amine (like tyramine) to consume residual reagent[6]. Furthermore, the addition of the bulky, hydrophobic fluorenyl group drastically reduces the polarity of the analyte, allowing for excellent peak shape on standard C18 columns.

Step-by-Step Protocol: FMOC-Cl Derivatization & HPLC-UV

1. Derivatization Reagents:

-

Buffer: 0.4 M Borate buffer, adjusted to pH 9.20[6].

-

Derivatizing Agent: 15 mM FMOC-Cl in anhydrous Acetonitrile (Prepare fresh daily)[6].

-

Quenching Agent: 75 mM Tyramine in Water/Acetonitrile (50:50, v/v)[6].

2. Derivatization Reaction Steps:

-

Transfer of the (2-Aminocycloheptyl)methanol standard/sample into a glass HPLC vial.

-

Add of the Borate buffer (pH 9.20) and vortex for 5 seconds.

-

Add of the FMOC-Cl solution. Vortex immediately and incubate at room temperature for exactly 5 minutes[6].

-

Add of the Tyramine quenching solution. Vortex and wait 2 minutes before injection[6].

3. Chromatographic Conditions:

-

Column: Waters XBridge C18 (150 mm × 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Gradient: 40% B to 90% B over 12 minutes.

-

Detection: UV at 265 nm[7].

4. Self-Validating System Suitability (SST):

-

Inject the derivatized working standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be ≤2.0% .

-

Resolution Check: The resolution ( Rs ) between the FMOC-(2-Aminocycloheptyl)methanol peak and the FMOC-Tyramine (quencher) peak must be ≥2.5 .

Comparative Data Summary

To aid in method selection, the expected validation parameters for both orthogonal methods are summarized below.

| Parameter | Method A: HILIC-MS/MS | Method B: FMOC-Derivatization HPLC-UV |

| Primary Application | Pharmacokinetics, Trace Impurities | API Assay, Batch Release QC |

| Detection Mode | ESI+ MRM (144.2 → 126.2) | UV Absorbance (265 nm) |

| Sample Preparation | Simple dilution (Protein precipitation) | 5-min buffered chemical reaction |

| Linearity Range | 1.0 ng/mL – 500 ng/mL | 1.0 µg/mL – 100 µg/mL |

| Limit of Quantitation (LOQ) | ~1.0 ng/mL | ~0.5 µg/mL |

| Run Time | 11 minutes | 15 minutes |

| Column Chemistry | Amide or Zwitterionic (Polar) | C18 (Non-polar / Reversed-Phase) |

References

-

National Scientific and Technical Research Council (CONICET). "Analytical Methods." CONICET. Available at: [Link]

-

LCGC International. "What You Need to Know About HILIC." Chromatography Online. Available at:[Link]

-

Separation Science. "HILIC & MS." Separation Science. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 4. sepscience.com [sepscience.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

A Robust Framework for LC-MS/MS Method Development for Novel Aminocycloheptane Derivatives

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive, in-depth protocol for the development of a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of novel aminocycloheptane derivatives in a plasma matrix. Aminocycloheptane derivatives, a class of compounds with significant potential in medicinal chemistry, present unique bioanalytical challenges due to their high polarity, low molecular weight, and basic nature. This document outlines a systematic approach, from initial analyte characterization and mass spectrometer tuning to chromatographic optimization using Hydrophilic Interaction Liquid Chromatography (HILIC), and culminates in a streamlined sample preparation and method validation strategy. The protocols herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each experimental choice, ensuring both technical accuracy and practical applicability in a drug discovery and development setting.

Introduction

The aminocycloheptane scaffold is an increasingly important structural motif in modern drug discovery, offering a unique three-dimensional chemical space for designing novel therapeutics. However, the physicochemical properties that make these compounds interesting from a medicinal chemistry perspective—namely their low molecular weight, high polarity, and the presence of a basic amine group—create significant hurdles for bioanalysis.

Conventional Reversed-Phase Liquid Chromatography (RPLC) often fails to provide adequate retention for such hydrophilic compounds, leading to elution near the solvent front where matrix effects are most pronounced.[1][2][3] This can severely compromise assay sensitivity and robustness.[1] Therefore, a specialized approach is required to develop a reliable quantitative method.

This application note details a logical, field-proven workflow for establishing a high-quality LC-MS/MS method for a representative aminocycloheptane derivative (hereafter referred to as ACpH-001). We will address the critical decision-making process at each stage:

-

Mass Spectrometry: Selecting the optimal ionization technique and developing highly selective Multiple Reaction Monitoring (MRM) transitions.

-

Chromatography: Systematically developing a HILIC method to achieve retention and sharp peak shapes for these polar analytes.

-

Sample Preparation: Comparing common extraction techniques to minimize matrix interference and maximize recovery from plasma.

-